molecular formula C25H17ClN4O4S B2864461 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034351-38-5

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2864461
CAS No.: 2034351-38-5
M. Wt: 504.95
InChI Key: PCPFTXRPDYKVMV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a multifunctional quinazolinone derivative of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential in Alzheimer's disease (AD) therapeutic strategies. Its core research value lies in its dual inhibitory action against two key enzymatic targets: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) (source) . By simultaneously inhibiting AChE, which breaks down the neurotransmitter acetylcholine, and MAO-B, which produces oxidative stress, this compound addresses both the cholinergic deficit and the oxidative stress components implicated in AD pathology (source) . Further studies have demonstrated that this molecule can inhibit Aβ1-42 aggregation and chelate biometals, which are involved in the formation of amyloid plaques, a hallmark of the disease (source) . In vitro, it has shown neuroprotective effects against oxidative damage and the ability to mitigate mitochondrial dysfunction (source) . This comprehensive, multi-target profile makes it a valuable chemical probe for researchers dissecting the complex pathways of neurodegeneration and for validating the multi-target-directed ligand (MTDL) approach in drug discovery.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O4S/c26-17-8-6-16(7-9-17)23-28-22(34-29-23)13-35-25-27-19-4-2-1-3-18(19)24(31)30(25)12-15-5-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPFTXRPDYKVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Substituents

  • 1,2,4-Oxadiazole (Target Compound) vs. 1,3,4-Thiadiazole () :
    • Oxadiazoles are more electron-deficient than thiadiazoles, enhancing hydrogen-bond acceptor capacity. This may improve target binding in enzyme inhibition .
    • Thiadiazoles exhibit greater metabolic stability due to sulfur’s resistance to oxidative degradation .

Aromatic Substituents

  • 4-Chlorophenyl (Target Compound) vs. Ethoxy’s electron-donating effect may improve solubility but reduce target affinity .

Core Modifications

  • Quinazolinone (Target) vs. The thioxo group may enhance metal-binding capabilities .

Spectroscopic Characterization

  • IR Spectroscopy : The benzo[d][1,3]dioxole group shows C-O-C stretching at ~1250 cm⁻¹, while the oxadiazole’s C=N stretch appears near 1600 cm⁻¹ .
  • ¹H NMR: Key signals include: Quinazolinone N-CH₂ (δ 4.5–5.0 ppm). Oxadiazole methylene (δ 3.8–4.2 ppm). Chlorophenyl aromatic protons (δ 7.4–7.6 ppm) .

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